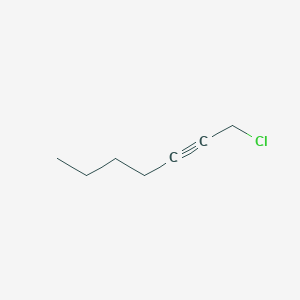
2-Heptyne, 1-chloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Heptyne, 1-chloro- is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. Its molecular formula is C7H11Cl, indicating the presence of seven carbon atoms, eleven hydrogen atoms, and one chlorine atom. This compound is a derivative of heptyne, where a chlorine atom is attached to the first carbon of the heptyne chain.
准备方法
Synthetic Routes and Reaction Conditions
2-Heptyne, 1-chloro- can be synthesized through various methods. One common approach involves the dehydrohalogenation of vicinal dihalides or vinylic halides using strong bases such as sodium amide (NaNH2) in ammonia. This process involves the elimination of hydrogen halides to form the alkyne .
Industrial Production Methods
In industrial settings, the production of 2-Heptyne, 1-chloro- typically involves the reaction of hexyl halides with sodium acetylide. This reaction is an example of an alkyne synthesis, specifically an acetylide anion reaction .
化学反应分析
Types of Reactions
2-Heptyne, 1-chloro- undergoes various chemical reactions, including:
Addition Reactions: The triple bond in 2-Heptyne, 1-chloro- can participate in addition reactions with halogens, hydrogen halides, and other reagents.
Oxidation and Reduction: The compound can undergo oxidation to form carbonyl compounds or reduction to form alkanes.
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Addition Reactions: Halogens (e.g., Br2, Cl2), hydrogen halides (e.g., HCl, HBr), and other electrophiles.
Oxidation: Potassium permanganate (KMnO4) or ozone (O3).
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., Pd/C).
Substitution: Sodium amide (NaNH2) in liquid ammonia.
Major Products Formed
Addition Reactions: Dihalides or haloalkanes.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alkanes.
Substitution: Various substituted alkynes.
科学研究应用
2-Heptyne, 1-chloro- has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, pharmaceuticals, and other industrial chemicals.
作用机制
The mechanism of action of 2-Heptyne, 1-chloro- involves its reactivity due to the presence of the carbon-carbon triple bond and the chlorine atom. The triple bond provides a site for addition reactions, while the chlorine atom can participate in substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
相似化合物的比较
Similar Compounds
1-Heptyne: An alkyne with a triple bond at the first carbon.
2-Heptyne: An alkyne with a triple bond at the second carbon.
1-Chloro-1-heptyne: A similar compound with the chlorine atom attached to the first carbon of the heptyne chain
Uniqueness
2-Heptyne, 1-chloro- is unique due to the presence of both a triple bond and a chlorine atom, which imparts distinct reactivity and properties compared to other heptyne derivatives. This combination allows for a wide range of chemical transformations and applications in various fields .
属性
CAS 编号 |
100859-51-6 |
|---|---|
分子式 |
C7H11Cl |
分子量 |
130.61 g/mol |
IUPAC 名称 |
1-chlorohept-2-yne |
InChI |
InChI=1S/C7H11Cl/c1-2-3-4-5-6-7-8/h2-4,7H2,1H3 |
InChI 键 |
ZFOFWJPYDYZWCS-UHFFFAOYSA-N |
规范 SMILES |
CCCCC#CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


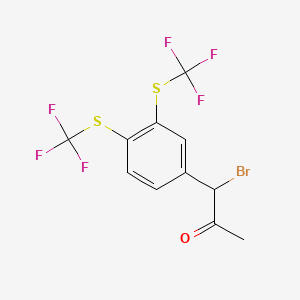

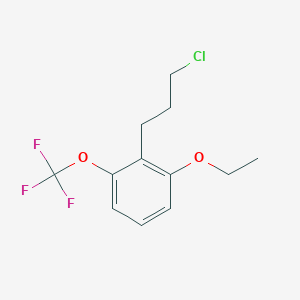

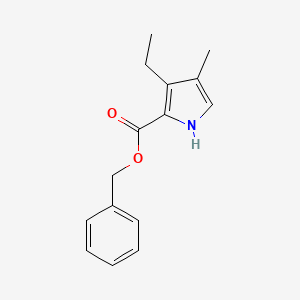

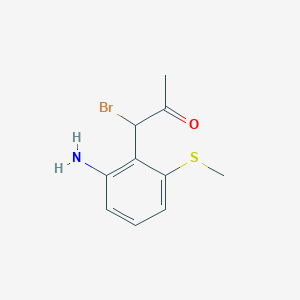

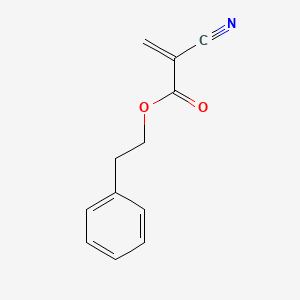
![N-(9-((6aR,8R,9R,9aR)-2,2,4,4-Tetraisopropyl-9-((methylthio)methoxy)tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-yl)benzamide](/img/structure/B14070102.png)

![tert-Butyl (3S)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate](/img/structure/B14070118.png)
![Methyl 4-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14070123.png)

